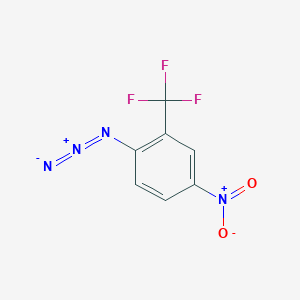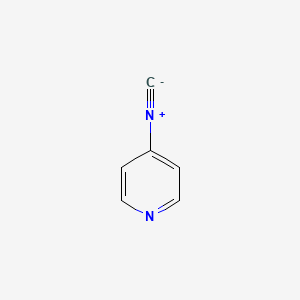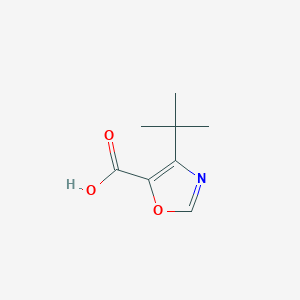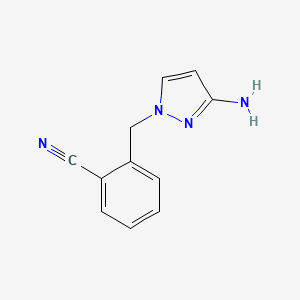
1-Azido-4-nitro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3N4O2 It is characterized by the presence of an azido group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azido-4-nitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process. One common method involves the nitration of 2-(trifluoromethyl)aniline to produce 2-(trifluoromethyl)-4-nitroaniline. This intermediate is then diazotized and subsequently treated with sodium azide to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and diazotization processes, followed by azidation. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in the presence of a copper catalyst for cycloaddition.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 1-Amino-4-nitro-2-(trifluoromethyl)benzene.
Substitution: Various triazole derivatives.
Oxidation: Oxidized derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-azido-4-nitro-2-(trifluoromethyl)benzene involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack. The nitro and trifluoromethyl groups influence the reactivity and stability of the compound, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
- 1-Azido-4-fluorobenzene
- 1-Azido-4-bromobenzene
- 1-Azido-2-(trifluoromethyl)benzene
- 4-Azidotoluene
- Azidobenzene
Comparison: 1-Azido-4-nitro-2-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its reactivity and stability compared to other azido-substituted benzenes. The trifluoromethyl group imparts additional electron-withdrawing properties, making the compound more reactive in nucleophilic substitution reactions .
Eigenschaften
Molekularformel |
C7H3F3N4O2 |
|---|---|
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
1-azido-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)5-3-4(14(15)16)1-2-6(5)12-13-11/h1-3H |
InChI-Schlüssel |
WZLSHTQKMGRTPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)


![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)







